4-(5-Chloro-2-methylphenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide 4-(5-Chloro-2-methylphenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide
Brand Name: Vulcanchem
CAS No.: 664971-74-8
VCID: VC0432071
InChI: InChI=1S/C20H24ClN3S/c1-16-7-8-18(21)15-19(16)23-11-13-24(14-12-23)20(25)22-10-9-17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,22,25)
SMILES: CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NCCC3=CC=CC=C3
Molecular Formula: C20H24ClN3S
Molecular Weight: 373.9g/mol

4-(5-Chloro-2-methylphenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide

CAS No.: 664971-74-8

Main Products

VCID: VC0432071

Molecular Formula: C20H24ClN3S

Molecular Weight: 373.9g/mol

4-(5-Chloro-2-methylphenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide - 664971-74-8

CAS No. 664971-74-8
Product Name 4-(5-Chloro-2-methylphenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide
Molecular Formula C20H24ClN3S
Molecular Weight 373.9g/mol
IUPAC Name 4-(5-chloro-2-methylphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide
Standard InChI InChI=1S/C20H24ClN3S/c1-16-7-8-18(21)15-19(16)23-11-13-24(14-12-23)20(25)22-10-9-17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,22,25)
Standard InChIKey MNMXYGUYRMIBKV-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NCCC3=CC=CC=C3
Canonical SMILES CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NCCC3=CC=CC=C3
PubChem Compound 1214225
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator